N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1006275-05-3
VCID: VC11951615
InChI: InChI=1S/C26H25N7O3/c1-15-8-6-10-20(17(15)3)32-24-19(13-29-32)25(28-14-27-24)33-22(12-16(2)31-33)30-26(34)18-9-7-11-21(35-4)23(18)36-5/h6-14H,1-5H3,(H,30,34)
SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C
Molecular Formula: C26H25N7O3
Molecular Weight: 483.5 g/mol

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide

CAS No.: 1006275-05-3

Cat. No.: VC11951615

Molecular Formula: C26H25N7O3

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide - 1006275-05-3

Specification

CAS No. 1006275-05-3
Molecular Formula C26H25N7O3
Molecular Weight 483.5 g/mol
IUPAC Name N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C26H25N7O3/c1-15-8-6-10-20(17(15)3)32-24-19(13-29-32)25(28-14-27-24)33-22(12-16(2)31-33)30-26(34)18-9-7-11-21(35-4)23(18)36-5/h6-14H,1-5H3,(H,30,34)
Standard InChI Key HKULEXQWYGBLIJ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C
Canonical SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C

Introduction

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. This compound is particularly noted for its potential as a kinase inhibitor, a class of drugs that are crucial in targeted therapies for cancer and other diseases related to kinase dysregulation.

Synthesis

The synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. These steps may include the formation of pyrazole and pyrimidine rings, followed by the introduction of aromatic substituents through coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Mechanism of Action

The mechanism of action for this compound primarily involves its role as a kinase inhibitor. Kinase inhibitors are known to modulate cellular signaling pathways that regulate cell growth and survival. By inhibiting specific kinases, these compounds can lead to apoptosis in cancer cells or modulate other pathological processes.

Biological Activity and Potential Applications

Pyrazolo[3,4-d]pyrimidine derivatives, such as N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide, are recognized for their diverse pharmacological properties. These compounds have shown promise in the development of targeted therapies for cancer and other diseases related to kinase dysregulation.

Biological ActivityPotential Applications
Kinase InhibitionCancer Therapies, Treatment of Diseases Related to Kinase Dysregulation
Anticancer PropertiesDevelopment of Targeted Cancer Therapies
Antitumor PropertiesPotential Use in Tumor Treatment

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